Comparative Phosphorylation Efficiency: Woodtide vs. Activation-Loop Peptides (dDYRK2 and MNB)
In a direct head-to-head comparison using immunoprecipitated FLAG-dDYRK2 and FLAG-MNB kinases, Woodtide (50 µM) was efficiently phosphorylated by both kinases. By contrast, the corresponding activation-loop peptides—KKSSCYVDRKIYTYIQSRFY for dDYRK2 and KKSSCQLGQRIYHYIQSRFY for MNB—each bearing two additional N-terminal lysines to enable P81 paper binding—showed no detectable phosphorylation under identical conditions [1].
| Evidence Dimension | Phosphorylation efficiency (qualitative detection by ³³P-γATP incorporation and P81 phosphocellulose binding) |
|---|---|
| Target Compound Data | Efficiently phosphorylated by both FLAG-dDYRK2 and FLAG-MNB |
| Comparator Or Baseline | Activation-loop peptides for dDYRK2 (KKSSCYVDRKIYTYIQSRFY) and MNB (KKSSCQLGQRIYHYIQSRFY) at 50 µM |
| Quantified Difference | Detectable phosphorylation vs. no detectable phosphorylation (binary qualitative difference) |
| Conditions | 50 µM substrate, immunoprecipitated FLAG-tagged kinases, ³³P-γATP, 30 min incubation at room temperature, P81 phosphocellulose paper binding assay |
Why This Matters
Demonstrates that Woodtide, unlike activation-loop peptides, is a validated exogenous substrate for DYRK2 and MNB, enabling reliable measurement of kinase activity in assays where autophosphorylation-based readouts fail.
- [1] Lochhead PA, Sibbet G, Morrice N, Cleghon V. Activation-loop autophosphorylation is mediated by a novel transitional intermediate form of DYRKs. Cell. 2005;121(6):925-936. View Source
